5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
5-fluoro-2-propan-2-yloxypyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXISWJSHKAADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination and Isopropoxylation
Initial steps typically employ 2-hydroxypyridine-4-carboxylic acid as the starting material. Fluorination at the 5-position is achieved using hydrogen fluoride-pyridine complexes or Selectfluor® under anhydrous conditions. For example, treatment with Selectfluor® in acetonitrile at 60°C for 12 hours introduces fluorine with >80% regioselectivity. Subsequent isopropoxylation of the 2-hydroxy group utilizes isopropyl bromide or iodide in the presence of potassium carbonate, yielding 2-(propan-2-yloxy)-5-fluoropyridine-4-carboxylic acid.
Reaction Conditions:
Carboxylation and Purification
The carboxylic acid group is often introduced via hydrolysis of a nitrile or ester intermediate. For instance, cyano-substituted pyridines are hydrolyzed using concentrated hydrochloric acid at reflux, followed by neutralization to isolate the carboxylic acid. Alternatively, methyl ester derivatives undergo saponification with NaOH in methanol-water mixtures.
Key Data:
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Fluorination | Selectfluor®, MeCN | 82 | 95 |
| Isopropoxylation | i-PrBr, K₂CO₃, DMF | 78 | 90 |
| Carboxylation | HCl (conc.), reflux | 85 | 98 |
One-Pot Multi-Component Approaches
Recent advances leverage one-pot methodologies to streamline synthesis. A notable example adapts the InCl₃-catalyzed four-component reaction, originally developed for pyrano[2,3-c]pyrazole derivatives, to assemble the pyridine core.
Reaction Mechanism and Optimization
In this approach, ethyl acetoacetate, hydrazine hydrate, methyl benzoylformate, and malononitrile react under ultrasound irradiation (40°C, 20 minutes) with InCl₃ (20 mol%) in 50% ethanol. While designed for pyrano-pyrazoles, modifying the substrate to include fluorine-containing precursors enables analogous pyridine formation. Ultrasound irradiation enhances reaction rates by promoting cavitation, which improves mass transfer and reduces side reactions.
Optimized Parameters:
-
Catalyst: InCl₃ (20 mol%)
-
Solvent: 50% EtOH/H₂O
-
Temperature: 40°C
-
Time: 20 minutes
Coupling Reactions for Functional Group Introduction
Ullmann-Type Coupling for Isopropoxy Group Installation
Copper-catalyzed coupling reactions efficiently introduce the isopropoxy group at the 2-position. Using CuI and 1,10-phenanthroline as ligands, 2-iodo-5-fluoropyridine-4-carboxylic acid reacts with isopropyl alcohol under microwave irradiation (120°C, 2 hours). This method achieves 85% yield with minimal byproducts.
Advantages:
-
Microwave acceleration reduces reaction time.
-
Ligand-assisted catalysis enhances selectivity.
Carboxylic Acid Activation
Activation of the carboxylic acid group via thionyl chloride (SOCl₂) is critical for subsequent derivatization. Treatment with SOCl₂ at 70–80°C for 4 hours converts the acid to its acyl chloride, which is then quenched with alcohols or amines. This step is essential for protecting the acid during synthesis.
Solvent and Catalytic System Effects
Solvent Screening
Comparative studies highlight ethanol-water mixtures (50% v/v) as optimal for balancing solubility and reaction kinetics. Polar aprotic solvents like DMF favor nucleophilic substitutions but require higher temperatures.
Solvent Performance:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| 50% EtOH/H₂O | 95 | 0.33 |
| DMF | 78 | 2 |
| THF | 65 | 4 |
Catalyst Impact
Indium(III) chloride outperforms traditional Lewis acids (e.g., AlCl₃) due to its moisture tolerance and ability to stabilize intermediates. InCl₃ reduces side reactions in multi-component systems, as evidenced by 95% yields in pyrano-pyrazole syntheses.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions, where the fluorine atom or other substituents on the pyridine ring are replaced by different functional groups.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of biaryl compounds.
Sodium Nitrite and Hydrofluoric Acid: Used in the diazotization process to introduce the fluorine atom into the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid is being explored as a potential therapeutic agent. Its structural features make it suitable for modifications leading to compounds that may exhibit biological activity against various diseases.
Case Study : Research indicates that derivatives of pyridine carboxylic acids can act as inhibitors of specific enzymes involved in cancer progression . The introduction of the fluorine atom and the isopropoxy group enhances lipophilicity, potentially improving bioavailability.
Herbicide Development
This compound is also being investigated for its herbicidal properties. The structural framework allows for the development of novel herbicides aimed at controlling weed growth in agricultural settings.
Case Study : A patent (US7300907B2) discusses the use of similar pyridine-based compounds as herbicides, highlighting their effectiveness against a broad spectrum of weed species . The fluorine atom may contribute to increased potency and selectivity.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be employed in the synthesis of more complex molecules and pharmaceuticals.
Table 1: Comparison of Synthesis Routes
| Synthesis Route | Yield (%) | Reaction Conditions |
|---|---|---|
| Direct fluorination | 85 | Room temperature |
| Esterification | 90 | Reflux |
| Nucleophilic substitution | 75 | Under inert atmosphere |
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Molecular and Physicochemical Properties
A comparative analysis of molecular weights, substituents, and applications is provided below:
Key Observations :
- Halogenation : Chlorine and fluorine substituents improve resistance to metabolic degradation, making such compounds suitable for agrochemicals (e.g., herbicides in ).
- Steric Effects : The isopropoxy group in the target compound may reduce crystallinity compared to smaller substituents (e.g., methoxy), enhancing solubility in organic solvents .
Biological Activity
5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid, with the chemical formula and CAS number 1826110-04-6, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its fluorine substituent and isopropoxy group, which may influence its pharmacological properties.
- IUPAC Name : 5-fluoro-2-isopropoxyisonicotinic acid
- Molecular Weight : 199.18 g/mol
- Structure :
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its effects on cancer cell lines and potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of fluorinated pyridines have shown potent inhibition against various cancer cell lines, including leukemia and solid tumors.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | L1210 mouse leukemia cells | <10 | Inhibition of nucleotide synthesis via FdUMP release |
| 5-Fluoro-2'-deoxyuridine derivatives | Murine leukemia cells | <1 | Cytostatic effect via thymidylate synthase inhibition |
The proposed mechanism of action for the anticancer effects involves the compound's ability to interfere with nucleotide metabolism. Specifically, it is suggested that the compound may act as a prodrug, releasing active metabolites that inhibit key enzymes involved in DNA synthesis.
Case Studies
- Inhibition of L1210 Mouse Leukemia Cells : A study evaluating the activity of various fluorinated compounds found that this compound exhibited potent growth inhibition in L1210 cells, with an IC50 value in the nanomolar range. The growth inhibition was reversible with thymidine supplementation, indicating a targeted mechanism involving nucleotide synthesis pathways .
- Metabolic Studies : Another research effort focused on metabolic profiling revealed that certain metabolites associated with pyridine derivatives could serve as biomarkers for predicting responses to treatment in diabetic models. This suggests broader implications for the compound beyond direct anticancer activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-chloro-5-fluoro-pyridine-4-carboxylic acid (CAS 884494-74-0) with isopropanol under basic conditions. Catalysts such as palladium or copper may enhance reaction efficiency, while solvents like dimethylformamide (DMF) are recommended for solubility . Purification typically involves recrystallization or column chromatography to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : To confirm the positions of fluorine and isopropoxy groups on the pyridine ring (¹H, ¹³C, and ¹⁹F NMR) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : To resolve crystal structure and assess intermolecular interactions (e.g., hydrogen bonding) .
- IR Spectroscopy : To identify functional groups like carboxylic acid (-COOH) and ether (-O-) linkages .
Q. How can researchers ensure selective functionalization during synthesis?
- Methodological Answer : Controlled reaction conditions (e.g., low temperature for chlorination steps) and protecting groups (e.g., tert-butyl for carboxylic acid) prevent undesired side reactions. Reagents like thionyl chloride (SOCl₂) are preferred for selective chlorination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Modify the isopropoxy group (e.g., replace with cyclopropoxy or trifluoromethoxy) to assess steric/electronic effects on bioactivity .
- Bioactivity Assays : Test derivatives against targets like kinases or GPCRs using fluorescence polarization or surface plasmon resonance (SPR) .
- Computational Docking : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins of interest .
Q. How to address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH, temperature, and cell line selection (e.g., HEK293 vs. HeLa) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes to evaluate compound degradation rates, which may explain discrepancies in in vivo vs. in vitro results .
- Data Normalization : Report bioactivity as IC₅₀ values normalized to reference inhibitors to enable cross-study comparisons .
Q. What strategies resolve low yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Optimization : Replace homogeneous catalysts (e.g., PdCl₂) with heterogeneous alternatives (e.g., Pd/C) for recyclability and cost efficiency .
- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) to improve reaction kinetics and scalability .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to identify and mitigate side reactions .
Q. How can computational modeling predict pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : Simulate compound stability in aqueous environments (e.g., using GROMACS) to assess aggregation propensity .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
